1-Bromo-4-(difluoromethyl)-5-fluoro-2-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-4-(difluoromethyl)-5-fluoro-2-(trifluoromethyl)benzene is a complex organic compound with the molecular formula C8H3BrF5 This compound is characterized by the presence of multiple fluorine atoms, a bromine atom, and a difluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(difluoromethyl)-5-fluoro-2-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, such as 4-(difluoromethyl)-5-fluoro-2-(trifluoromethyl)benzene, using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(difluoromethyl)-5-fluoro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with methoxide can yield 1-methoxy-4-(difluoromethyl)-5-fluoro-2-(trifluoromethyl)benzene.
Scientific Research Applications
1-Bromo-4-(difluoromethyl)-5-fluoro-2-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its role in the synthesis of pharmaceuticals, particularly those requiring fluorinated aromatic compounds.
Industry: Utilized in the production of agrochemicals and specialty materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-Bromo-4-(difluoromethyl)-5-fluoro-2-(trifluoromethyl)benzene exerts its effects is primarily through its interactions with other molecules in chemical reactions. The presence of multiple fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in various synthetic pathways. The bromine atom serves as a reactive site for further functionalization, allowing for the creation of a wide range of derivatives.
Comparison with Similar Compounds
- 1-Bromo-4-(trifluoromethyl)benzene
- 1-Bromo-4-fluorobenzene
- 1-Bromo-2-(trifluoromethyl)benzene
Uniqueness: 1-Bromo-4-(difluoromethyl)-5-fluoro-2-(trifluoromethyl)benzene is unique due to the combination of difluoromethyl and trifluoromethyl groups on the benzene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules where specific reactivity patterns are desired.
Properties
IUPAC Name |
1-bromo-4-(difluoromethyl)-5-fluoro-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF6/c9-5-2-6(10)3(7(11)12)1-4(5)8(13,14)15/h1-2,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFPBLPDGORANW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)Br)F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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